molecular formula C34H29Br B14209409 9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-YL)anthracene CAS No. 817642-28-7

9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-YL)anthracene

Katalognummer: B14209409
CAS-Nummer: 817642-28-7
Molekulargewicht: 517.5 g/mol
InChI-Schlüssel: IENPFFHKZNJNFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)anthracene is a complex organic compound that belongs to the class of brominated anthracenes. This compound is characterized by the presence of a bromine atom at the 9th position of the anthracene ring, and a fluorenyl group substituted with a cyclohexyl and a methyl group at the 10th position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)anthracene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like aluminum chloride (AlCl3) as a catalyst and solvents such as dichloromethane (CH2Cl2) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques like column chromatography and recrystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)anthracene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anthracenes, while oxidation reactions can produce quinones .

Wissenschaftliche Forschungsanwendungen

9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)anthracene has several scientific research applications:

Wirkmechanismus

The mechanism by which 9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)anthracene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the fluorenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction cascades or metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)anthracene is unique due to its specific substitution pattern and the presence of both a cyclohexyl and a methyl group on the fluorenyl moiety. This unique structure imparts distinct electronic and steric properties, making it valuable for specialized applications in materials science and organic synthesis .

Eigenschaften

CAS-Nummer

817642-28-7

Molekularformel

C34H29Br

Molekulargewicht

517.5 g/mol

IUPAC-Name

9-bromo-10-(9-cyclohexyl-9-methylfluoren-2-yl)anthracene

InChI

InChI=1S/C34H29Br/c1-34(23-11-3-2-4-12-23)30-18-10-9-13-24(30)25-20-19-22(21-31(25)34)32-26-14-5-7-16-28(26)33(35)29-17-8-6-15-27(29)32/h5-10,13-21,23H,2-4,11-12H2,1H3

InChI-Schlüssel

IENPFFHKZNJNFM-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br)C7CCCCC7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.